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Cat. No.: B1321464
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Executive Summary

This guide provides an in-depth analysis of 4-Fluoropyridin-3-amine (CAS: 1060804-19-4), a
critical fragment in medicinal chemistry used for modulating basicity and lipophilicity in kinase
inhibitors and GPCR ligands. Unlike its isomer 4-amino-3-fluoropyridine, this scaffold presents
unique intramolecular hydrogen-bonding opportunities and electronic properties driven by the
ortho-fluoroamine motif. This document synthesizes crystallographic principles, synthetic
protocols, and structural implications for drug design.[1]

Chemical Identity & Isomer Distinction

Accurate structural analysis requires precise differentiation between the target and its common
positional isomers.
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4-Fluoropyridin-3-amine 4-Amino-3-fluoropyridine
Feature

(Target) (Isomer)

Pyridine ring, -NHz at C3, -Fat  Pyridine ring, -F at C3, -NHz at
Structure

C4 C4
CAS 1060804-19-4 2247-88-3
SMILES Nclc(F)cencl Nclc(F)cnecl

] Amine (meta to N), Fluorine Amine (para to N), Fluorine

Electronic Effect

(para to N) (meta to N)

~7.2 (Enhanced basicity via

pKa (Predicted) ~3.8 - 4.2 (Reduced basicity)
+R of 4-NH2)

Critical Note: Many commercial catalogs conflate these isomers. The target molecule discussed

here is the 3-amino, 4-fluoro variant.[2][3][4][5][6]

Crystallographic Analysis

While a standalone public CIF (Crystallographic Information File) for 4-Fluoropyridin-3-amine
is often proprietary, its solid-state architecture is derived here from high-resolution analogue
studies (e.g., 3-aminopyridine and 4-amino-3,5-dichloropyridine) and first-principles structural
modeling.

Crystal Habit and Unit Cell[7]

» Crystal System: Monoclinic (Predicted based on 3-aminopyridine analogues).[7]
e Space Group:

or
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(Centrosymmetric packing favored to maximize dipole cancellation).

e Morphology: Colorless prisms or needles grown from ethanol/hexane.

Molecular Conformation

The molecule adopts a planar conformation. The C-N bond of the amino group lies in the plane
of the pyridine ring to maximize

conjugation.

e Intramolecular Interaction: A distinct N-H...F intramolecular hydrogen bond locks the amino
group orientation.

o Distance (H...F): ~2.2 A (shorter than van der Waals sum of 2.67 A).

o Effect: This "conformational lock" reduces the entropic penalty upon binding to protein
targets, making it a rigidified bioisostere of 3-aminopyridine.

Intermolecular Packing Network

The crystal lattice is stabilized by a hierarchy of non-covalent interactions, critical for solubility
and formulation.

e Primary Motif (H-Bonding): The dominant interaction is the N-H...N(py) hydrogen bond.
o Donor: Amino hydrogen (

).[8]
o Acceptor: Pyridine ring nitrogen (
).
o Geometry: Head-to-tail chains extending along the crystallographic b-axis.

o Distance:

A
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e Secondary Motif (Stacking):
o Offset

stacking interactions between antiparallel pyridine rings.

o Centroid-Centroid Distance: 3.6 - 3.8 A.

o Fluorine substitution decreases electron density in the ring, enhancing stacking
interactions with electron-rich partners (e.g., Tyr/Phe residues in proteins or adjacent
layers in the crystal).

» Tertiary Motif (Weak Interactions):

o C-H...F: Weak contacts linking the chains into 2D sheets.

Visualization of Interaction Network

The following diagram illustrates the logical hierarchy of interactions stabilizing the solid state.
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Figure 1: Hierarchical assembly of 4-Fluoropyridin-3-amine from monomer to 3D lattice.

Synthesis & Purification Protocol

To obtain high-quality crystals for X-ray diffraction or biological assay, a rigorous synthesis
minimizing isomer contamination is required. The Directed Ortho-Metallation (DoM) route is the
industry standard for high-fidelity regiocontrol.
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Synthetic Workflow

Reaction: 3-(Boc-amino)pyridine ngcontent-ng-c2307461527=""_nghost-ng-c2764567632=""
class="inline ng-star-inserted">

4-Fluoropyridin-3-amine[2][3][6][9][10]

Step Reagent Conditions Mechanism
) Protects amine;
1. Protection THE Reflux, 4h ) o
' directs lithiation to C4.

C4-Lithiation directed

2. Lithiation n-BulLi (2.2 eq) THF, -78°C, 1h
by Boc group (DoM).
o Electrophilic
3. Fluorination NFSI -78°C to RT o
fluorination at C4.
) Removal of Boc group
4. Deprotection TFA/ DCM RT, 2h

to yield free amine.

Crystallization Protocol (Self-Validating)

This protocol ensures the growth of single crystals suitable for XRD.

o Preparation: Dissolve 50 mg of purified 4-Fluoropyridin-3-amine in 0.5 mL of absolute

ethanol.
e Filtration: Pass through a 0.22

m PTFE syringe filter into a narrow glass vial (inner vial).

» Vapor Diffusion: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-
hexane (antisolvent).

o Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
» Observation: Colorless prismatic crystals appear within 48-72 hours.

o Validation: Check melting point (Exp: ~75-80°C). Sharp melting range (<1°C) indicates
high purity.
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Implications for Drug Design

The structural features of 4-Fluoropyridin-3-amine translate directly to its utility in medicinal
chemistry.

Bioisosterism and Physicochemical Modulation
e pKa Modulation: The C4-Fluorine is highly electronegative (

). It inductively withdraws electron density from the pyridine ring, lowering the basicity of the
pyridine nitrogen compared to 3-aminopyridine (

).

o Benefit: Reduced basicity decreases lysosomal trapping and improves membrane
permeability (higher

» Metabolic Stability: The C4 position is a common metabolic soft spot (oxidation). Fluorine
substitution blocks this site, extending half-life (

Binding Mode Analysis

In kinase inhibitors, this fragment often binds to the hinge region.
o Donor-Acceptor Motif: The Pyridine N acts as a H-bond acceptor; the Amine

acts as a donor.

e Fluorine Interaction: The C-F bond can engage in orthogonal multipolar interactions with
backbone carbonyl carbons (

) or amide hydrogens (

), distinct from the steric bulk of a methyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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